molecular formula C21H15BrFN5OS B10905818 N-(4-bromopyridin-2-yl)-2-{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-bromopyridin-2-yl)-2-{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B10905818
M. Wt: 484.3 g/mol
InChI Key: KMYZLMNQUDAHMX-UHFFFAOYSA-N
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Description

N~1~-(4-BROMO-2-PYRIDYL)-2-{[5-(4-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-BROMO-2-PYRIDYL)-2-{[5-(4-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the pyridyl and phenyl groups. Common reagents used in these reactions include bromine, fluorine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-BROMO-2-PYRIDYL)-2-{[5-(4-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen atoms like bromine and fluorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-BROMO-2-PYRIDYL)-2-{[5-(4-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell function, growth, and survival.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4-BROMO-2-PYRIDYL)-2-{[5-(4-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
  • N~1~-(4-BROMO-2-PYRIDYL)-2-{[5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Uniqueness

N~1~-(4-BROMO-2-PYRIDYL)-2-{[5-(4-FLUOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical properties and biological activities. The combination of these functional groups may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.

Properties

Molecular Formula

C21H15BrFN5OS

Molecular Weight

484.3 g/mol

IUPAC Name

N-(4-bromopyridin-2-yl)-2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H15BrFN5OS/c22-15-10-11-24-18(12-15)25-19(29)13-30-21-27-26-20(14-6-8-16(23)9-7-14)28(21)17-4-2-1-3-5-17/h1-12H,13H2,(H,24,25,29)

InChI Key

KMYZLMNQUDAHMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CC(=C3)Br)C4=CC=C(C=C4)F

Origin of Product

United States

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